1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
1-(1-Methylpyrazol-4-yl)ethanone: is a chemical compound with the molecular formula C6H8N2O . Its IUPAC name is Ethanone, 1-(1H-pyrazol-4-yl)- . The compound has a molecular weight of approximately 110.11 g/mol
Preparation Methods
The synthesis of 1-(1-Methylpyrazol-4-yl)ethanone involves the reaction of pyrazole with methyl acetate (acetic acid methyl ester). The reaction typically requires the use of a base catalyst and occurs at an appropriate temperature . The safety information for this synthesis should be carefully considered.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It may participate in substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur, leading to the addition of atoms or groups to the molecule.
Pyrazole: Used as a starting material for the synthesis.
Methyl acetate (acetic acid methyl ester): Reacts with pyrazole to form the target compound.
Base Catalyst: Often used to facilitate the reaction.
Major Products:: The major product formed from the reaction between pyrazole and methyl acetate is 1-(1-Methylpyrazol-4-yl)ethanone .
Scientific Research Applications
Chemistry::
- Used as an intermediate in organic synthesis.
- Can serve as a building block for more complex molecules.
- Its biological applications are not well-documented, but it may have potential pharmacological properties that warrant further investigation.
- May find use as a dye or optical brightener.
- Could be explored as an additive in diesel fuel.
Mechanism of Action
The specific mechanism by which 1-(1-Methylpyrazol-4-yl)ethanone exerts its effects is not widely studied. Further research is needed to understand its interactions with biological systems, molecular targets, and pathways involved.
Comparison with Similar Compounds
While there are related compounds, such as 2-Bromo-1-(1-methylpyrazol-4-yl)ethanone and 2-chloro-1-(1-methylpyrazol-4-yl)ethanone , the uniqueness of 1-(1-Methylpyrazol-4-yl)ethanone
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-10(16)14-4-3-5-15(7-6-14)19(17,18)11-8-12-13(2)9-11/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAJWYKMSELJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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